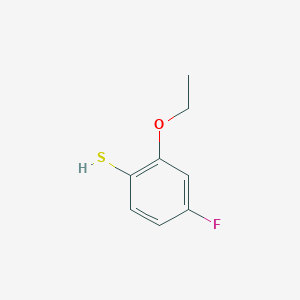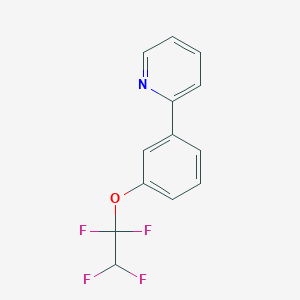
2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)pyridine is a fluorinated aromatic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts significant thermal stability and chemical resistance, making it a valuable compound in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)pyridine typically involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)benzene with pyridine derivatives under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the carbon-carbon bond between the aromatic rings.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process often includes steps like catalytic hydrogenation and rearrangement reactions to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic rings.
Scientific Research Applications
2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)pyridine has a wide range of applications in scientific research:
Biology: Investigated for its potential use in drug discovery and development due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical stability.
Mechanism of Action
The mechanism by which 2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)pyridine exerts its effects is primarily through its interaction with molecular targets in chemical reactions. The presence of fluorine atoms enhances the compound’s ability to participate in various chemical processes, including:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially modulating their activity.
Pathways Involved: The fluorinated structure allows for unique interactions with biological molecules, influencing pathways related to drug metabolism and efficacy.
Comparison with Similar Compounds
- 2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)benzene
- 2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)aniline
- 2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)thiophene
Uniqueness: 2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)pyridine stands out due to its pyridine ring, which imparts additional chemical reactivity and potential for forming coordination complexes. This makes it particularly valuable in applications requiring specific interactions with metal ions or other coordination entities.
Properties
IUPAC Name |
2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c14-12(15)13(16,17)19-10-5-3-4-9(8-10)11-6-1-2-7-18-11/h1-8,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCILGLYXRAIKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)OC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
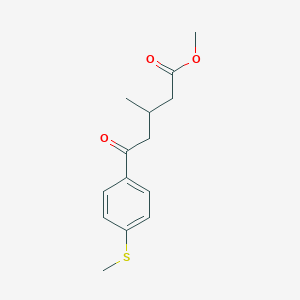
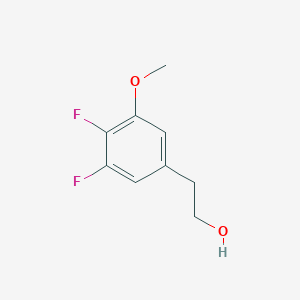
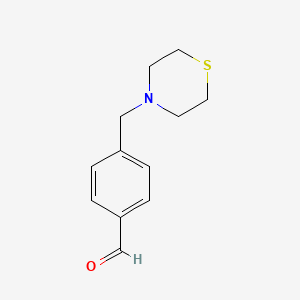
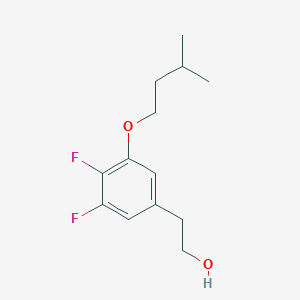
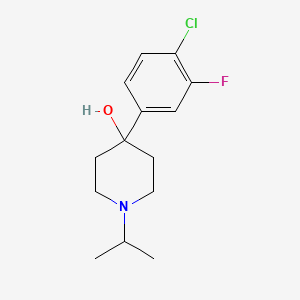

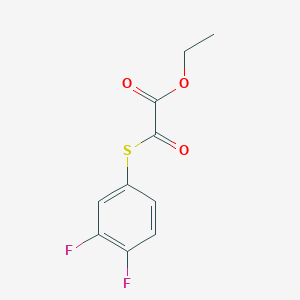
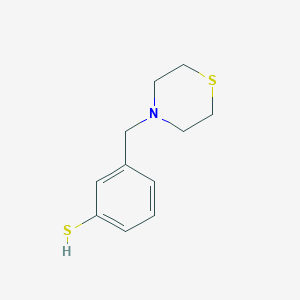
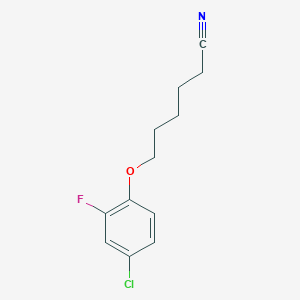
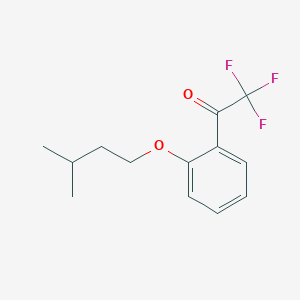
![2-[(N-Ethyl-n-butylamino)methyl]thiophenol](/img/structure/B8000971.png)

